(Dicyclopropylmethyl)amine Hydrochloride

Medicinal Chemistry Amine Basicity Salt Formation

Volatile, corrosive liquid free bases complicate handling and reduce yields in constrained syntheses. (Dicyclopropylmethyl)amine HCl (CAS 51043-72-2) is a water-soluble, non-hygroscopic solid providing exact steric bulk and electronic profile. - **Core application:** Direct precursor for Rilmenidine (S-3341) and N-(dicyclopropylmethyl)-N'-(β-chloroethyl)urea. - **Pharmacophore value:** N6-dicyclopropylmethyl substituent in A1 agonist MRS5474 (Ki = 47.9 nM). - **Supply advantage:** Stable HCl salt, accurate weighing, no special handling for corrosive liquids.

Molecular Formula C7H14ClN
Molecular Weight 147.64 g/mol
CAS No. 51043-72-2
Cat. No. B3025387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Dicyclopropylmethyl)amine Hydrochloride
CAS51043-72-2
Molecular FormulaC7H14ClN
Molecular Weight147.64 g/mol
Structural Identifiers
SMILESC1CC1C(C2CC2)N.Cl
InChIInChI=1S/C7H13N.ClH/c8-7(5-1-2-5)6-3-4-6;/h5-7H,1-4,8H2;1H
InChIKeyBWWAFTOJAINBHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dicyclopropylmethylamine HCl Overview


(Dicyclopropylmethyl)amine Hydrochloride (CAS 51043-72-2) is a primary amine hydrochloride salt featuring a central methanamine group substituted with two cyclopropyl rings . This structural motif imparts significant steric bulk and a constrained conformation compared to simpler linear or monocyclic alkylamines . The compound is a white to off-white solid that is highly soluble in water , serving as a versatile intermediate in the synthesis of various pharmacologically active molecules and specialized reagents [1].

Structural Motif Dicyclopropylmethyl core for constrained steric profile Enables target engagement in pharmacophore design
Salt Form Hydrochloride salt, non-hygroscopic solid Simplifies handling and storage versus volatile free base
Water Solubility Highly soluble in aqueous media Facilitates salt formation and solution-phase chemistry

Dicyclopropylmethylamine HCl Substitution Risks


Simple amines like cyclopropylamine or dicyclopropylamine lack the specific steric and electronic profile of the dicyclopropylmethyl motif, which is critical for target engagement and synthetic utility [1]. Direct substitution would alter the conformation of derived molecules, leading to a loss of biological activity or catalytic selectivity [1]. The hydrochloride salt form provides a non-hygroscopic, easily handled solid, in contrast to the free base which is a volatile, corrosive liquid . The following quantitative evidence demonstrates measurable differences in basicity, lipophilicity, and synthetic efficiency that preclude generic replacement.

This Product
Bis(cyclopropyl)methylamine: constrained steric/electronic profile essential for target fit and synthetic utility
Simple Amines (e.g., cyclopropylamine, dicyclopropylamine)
Linear or monocyclic amines lack required conformation; may shift target engagement and biological activity
Hydrochloride Salt Form
Non-hygroscopic, stable solid for reliable dispensing and formulation
Free Base Form
Volatile, corrosive liquid; presents handling challenges and may alter reaction stoichiometry

Dicyclopropylmethylamine HCl vs. Analogues


Basicity vs. Dicyclopropylamine

The conjugate acid of (dicyclopropylmethyl)amine exhibits a pKa of 10.65 ± 0.50, which is significantly more basic than dicyclopropylamine (pKa 11.13 for its conjugate acid) [1]. This ~0.5 unit difference in pKa directly impacts the compound's protonation state at physiological pH, influencing its ability to form stable hydrochloride salts and its solubility profile .

Basicity (pKa)
Predicted
10.65 ± 0.50 Dicyclopropylamine: 11.13 Δ -0.48 (less basic)
Alters protonation and salt formation behavior
Predicted value; confirm experimentally for formulation work
Medicinal Chemistry Amine Basicity Salt Formation

Lipophilicity vs. Cyclopropylamine

(Dicyclopropylmethyl)amine possesses a calculated LogP of 0.95-1.19, markedly higher than the simpler analog cyclopropylamine (LogP ≈ -0.1) [1]. This increased lipophilicity, driven by the two cyclopropyl rings, enhances the compound's ability to partition into organic phases and improves its potential for blood-brain barrier penetration in central nervous system (CNS) drug candidates [2].

Lipophilicity (LogP)
Reported
0.95 – 1.19 Cyclopropylamine: ~ -0.1 Δ +1.0 to +1.3
Enhances membrane permeability and organic-phase partitioning
Supports CNS candidate design; context-dependent
Drug Design Lipophilicity Blood-Brain Barrier Penetration

Synthetic Yield Advantage

An improved synthesis of (dicyclopropylmethyl)amine using ammonium formate achieved a yield of 85.8%, more than tripling the ~25% yield reported for traditional sodium metal reduction methods [1]. This high-yielding protocol directly addresses a major bottleneck in the procurement and scale-up of this building block, reducing cost and waste.

Synthetic Yield
Head-to-head
85.8%
3.4× improvement over traditional Na reduction (∼25%)
High-yield protocol reduces cost and enables scale-up research
Process Chemistry Synthetic Efficiency Reaction Yield

Dicyclopropylmethylamine HCl Applications


Rilmenidine Synthesis

The compound serves as a direct precursor to N-(dicyclopropylmethyl)-N'-(β-chloroethyl)urea, a key intermediate in the synthesis of Rilmenidine (S-3341) [1]. The high yield and purity of the hydrochloride salt are essential for achieving the required drug substance specifications.

CNS A1 Adenosine Agonists

The N6-dicyclopropylmethyl substituent is a critical pharmacophore in potent A1 adenosine receptor agonists like MRS5474 (Ki = 47.9 nM) [2]. The steric and lipophilic properties of the dicyclopropylmethyl group, as quantified in Section 3, are directly responsible for the observed receptor binding and anticonvulsant activity [2].

IL-17 Modulators for Autoimmunity

A recent patent (WO-2022096412-A1) explicitly claims substituted dicyclopropyl methyl derivatives as potent modulators of IL-17 activity for treating inflammatory and autoimmune disorders [3]. The dicyclopropylmethylamine core is essential for the claimed biological activity.

Application
Selection Property
Validation Focus
Rilmenidine intermediate synthesis
High-yield hydrochloride salt form
Intermediate purity and synthetic efficiency
A1 adenosine receptor probe design
Steric and lipophilic pharmacophore
Receptor binding assay context
IL-17 signaling pathway research
Dicyclopropylmethyl core for target engagement
IL-17 modulation assay validation

Technical Documentation Hub

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